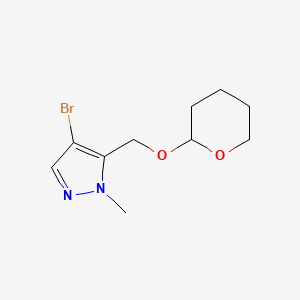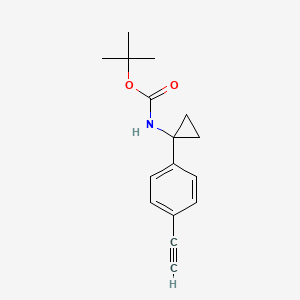
5-Chloro-3-methylpyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methylpyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrazine, characterized by the presence of a chloro group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpyrazine-2-carbaldehyde typically involves the chlorination of 3-methylpyrazine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-methylpyrazine-2-carbaldehyde in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-methylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-3-methylpyrazine-2-carboxylic acid.
Reduction: 5-Chloro-3-methylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-3-methylpyrazine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-methylpyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The exact molecular pathways involved can vary depending on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyrazine-2-carbaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Methylpyrazine-2-carbaldehyde:
5-Chloro-2-methylpyrazine: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.
Uniqueness
5-Chloro-3-methylpyrazine-2-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrazine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H5ClN2O |
|---|---|
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
5-chloro-3-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-5(3-10)8-2-6(7)9-4/h2-3H,1H3 |
Clé InChI |
LQTDDHWTKPKRTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)



![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)


